2H-Naphtho[2,3-B]oxet-2-one
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Overview
Description
2H-Naphtho[2,3-B]oxet-2-one is a heterocyclic compound with a unique structure that includes a fused oxetane ring and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Naphtho[2,3-B]oxet-2-one typically involves the cyclization of naphthol derivatives. One common method includes the reaction of 2-naphthol with epichlorohydrin under basic conditions to form the oxetane ring . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2H-Naphtho[2,3-B]oxet-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
2H-Naphtho[2,3-B]oxet-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It can be used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2H-Naphtho[2,3-B]oxet-2-one involves its interaction with molecular targets such as enzymes and receptors. The oxetane ring can act as a reactive site, facilitating the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
2-Naphthol: A precursor in the synthesis of 2H-Naphtho[2,3-B]oxet-2-one.
Naphtho[1,2-e][1,3]oxazine: Another heterocyclic compound with a similar naphthalene moiety but different ring structure.
Uniqueness: this compound is unique due to its fused oxetane ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in organic synthesis and medicinal chemistry .
Properties
CAS No. |
86163-66-8 |
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Molecular Formula |
C11H6O2 |
Molecular Weight |
170.16 g/mol |
IUPAC Name |
naphtho[2,3-b]oxet-2-one |
InChI |
InChI=1S/C11H6O2/c12-11-9-5-7-3-1-2-4-8(7)6-10(9)13-11/h1-6H |
InChI Key |
UKSLKTNPNBTRGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)O3 |
Origin of Product |
United States |
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